

# Camizestrant safety profile Grade 3 adverse events

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Camizestrant

CAS No.: 2222844-89-3

Cat. No.: S1965369

[Get Quote](#)

## Safety Profile Overview

The table below summarizes the frequency of select Grade 3 or higher adverse events (AEs) from the SERENA-6 trial, which compared **camizestrant** + CDK4/6 inhibitor (CDK4/6i) versus an aromatase inhibitor (AI) + CDK4/6i [1] [2].

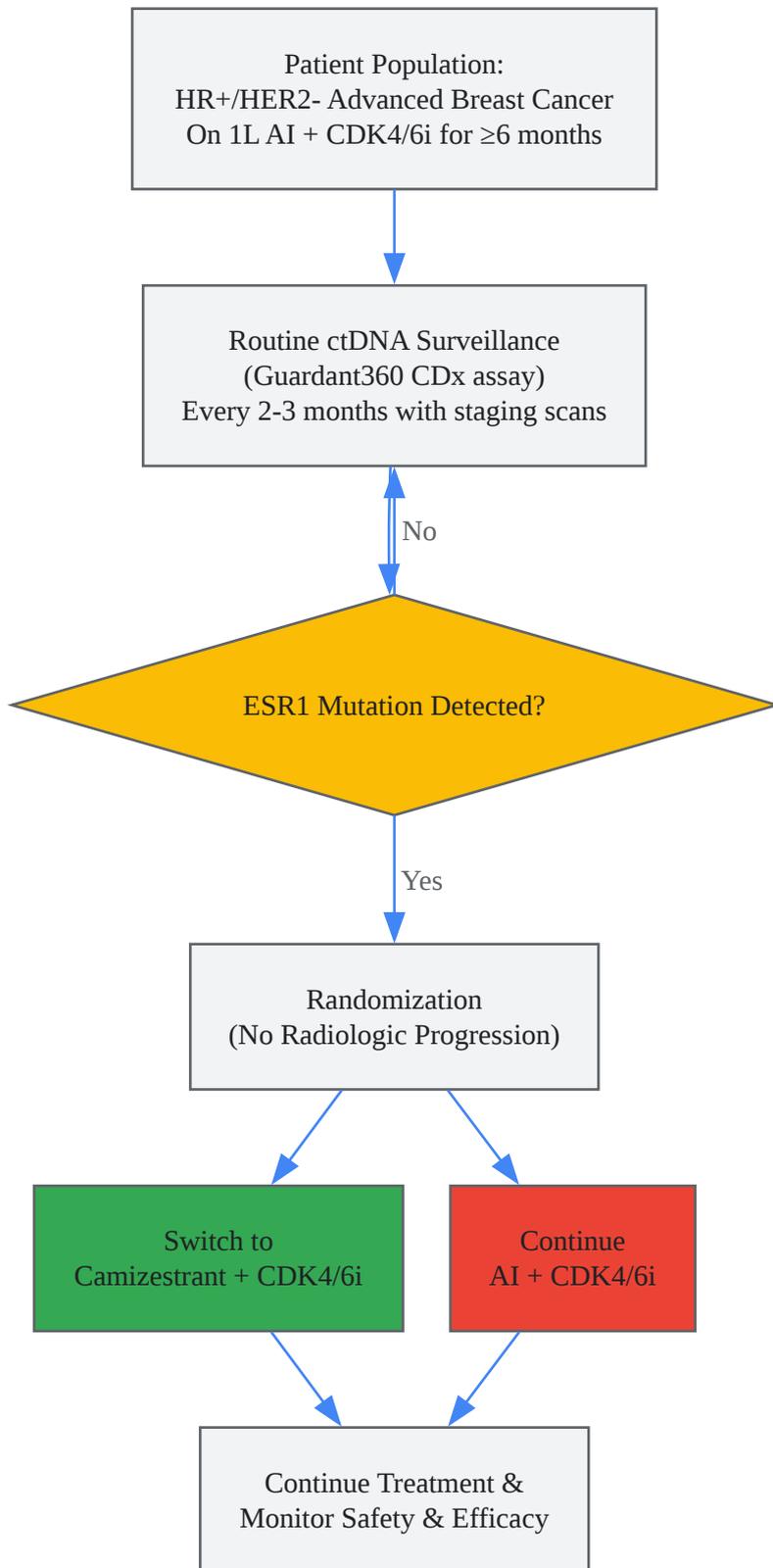
Adverse Event	Camizestrant + CDK4/6i (n=155)	Aromatase Inhibitor + CDK4/6i (n=155)
Any Grade 3 or higher AE	60%	46%
Neutropenia	45%	34%
Leukopenia	10%	3%
Anemia	5%	5%
Serious AEs	10%	12%
Discontinuation due to AEs	1%	2%

**Key Safety Observations:**

- **Hematological Events:** The most frequent Grade 3+ AEs were hematological (e.g., neutropenia, leukopenia), which are known side effects of CDK4/6 inhibitors [1] [3]. The higher incidence in the **camizestrant** arm is considered likely related to the longer duration of treatment patients received [3].
- **Non-Hematological Events:** One notable non-hematological event was **photopsia** (brief flashes of light in the peripheral vision), which was reported in 20% of patients on **camizestrant** (any grade) compared to 8% in the AI arm [3]. This did not impact daily activities and was reversible, with no associated structural eye changes or visual acuity issues [1].
- **Cardiovascular Events:** **Bradycardia** and **sinus bradycardia** were reported only in the **camizestrant** arm (5.2% and 2.6% respectively, any grade) [4].
- **Treatment Discontinuation:** Discontinuation rates due to adverse events were very low and similar between both arms [1] [5].

## Experimental Protocol & Monitoring Strategy

The SERENA-6 trial employed a proactive, circulating tumor DNA (ctDNA)-guided approach to monitor for emerging resistance and guide therapy switches. The workflow illustrates this ctDNA-guided strategy.



SERENA-6 Trial ctDNA Monitoring Workflow

[Click to download full resolution via product page](#)

### Key Methodological Details:

- **Patient Population:** The trial enrolled patients with histologically confirmed HR-positive, HER2-negative advanced breast cancer who had been receiving first-line treatment with an aromatase inhibitor (anastrozole or letrozole) and a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) for at least 6 months [2] [4].
- **ctDNA Analysis:** The **Guardant360 CDx** assay was used for ctDNA analysis to detect the emergence of **ESR1 mutations** [6] [3]. Testing was performed every 2-3 months, coinciding with patients' routine imaging for disease staging [4] [3].
- **Intervention:** Upon detection of an *ESR1* mutation without radiological evidence of disease progression, patients were randomized to either switch the endocrine therapy component to **camizestrant** (75 mg daily) or continue with their original AI. All patients remained on their pre-existing CDK4/6 inhibitor [1] [6].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Camizestrant reduced the risk of disease progression or ... [astrazeneca.com]
2. ASCO 2025 : Camizestrant With CDK4/6 Inhibitor Improves PFS in... [pharmacytimes.com]
3. ASCO 2025 | Camizestrant switch improves... | springermedicine.com [springermedicine.com]
4. at detection of ESR1 mutation improves survival for... Camizestrant [healio.com]
5. AstraZeneca's trial design for camizestrant in breast cancer [clinicaltrialsarena.com]
6. Catching Resistance Early: Can New Breast Cancer Drug Help? [medscape.com]

To cite this document: Smolecule. [Camizestrant safety profile Grade 3 adverse events]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1965369#camizestrant-safety-profile-grade-3-adverse-events>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)